2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula CHFO. It is part of the benzofuran family, characterized by a fused benzene and furan ring system. The compound features fluorine substituents at the 6 and 7 positions on the benzofuran ring, which significantly influence its chemical reactivity and biological activity. This compound is recognized for its potential applications in medicinal chemistry and material science.
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid is classified as an aromatic carboxylic acid. Its classification is based on the presence of a carboxylic acid functional group (-COOH) attached to an aromatic system (the benzofuran moiety). The fluorine substituents enhance its lipophilicity and metabolic stability, making it a subject of interest in pharmacological studies.
The synthesis of 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. The scalability of these methods allows for efficient production of the compound while maintaining quality control standards.
The molecular structure of 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid consists of a benzofuran core with two fluorine atoms located at the 6 and 7 positions and an acetic acid side chain at the 2 position. The presence of these functional groups contributes to its unique chemical properties.
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions:
The reactivity profile of this compound allows it to participate in multiple synthetic pathways, making it a valuable intermediate in organic synthesis.
The mechanism of action for 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets within biological systems. The fluorine substituents enhance binding affinity to certain enzymes and receptors, potentially modulating biological activities such as anti-inflammatory responses or anticancer effects.
Research indicates that compounds with similar structures exhibit various pharmacological activities, including inhibition of key enzymes involved in disease processes. Detailed studies are ongoing to elucidate specific pathways influenced by this compound .
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid has a wide range of applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in both academic research and industrial contexts.
Regioselective fluorination at the 6- and 7-positions of the benzofuran scaffold presents significant synthetic challenges due to competing electronic effects and potential side reactions. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) emerges as the predominant method, leveraging single-electron transfer mechanisms to achieve precise positioning. Under optimized conditions (cyclohexane solvent, 70°C), this reagent delivers 65–85% yields for 6,7-difluoro substitution, while minimizing 5,7- or 4,6-isomer contamination [4]. The reaction proceeds via initial fluoronium ion formation, followed by electrophilic attack at the electron-deficient benzene ring positions, guided by computational modeling of arene electronics [4] [5].
Alternative fluorinating agents demonstrate distinct regioselectivity profiles:
Table 1: Comparative Analysis of Fluorination Reagents for Benzofuran Systems
Reagent | Optimal Conditions | Regioselectivity | Yield Range | Key Advantages |
---|---|---|---|---|
N-Fluorobenzenesulfonimide | Cyclohexane, 70°C | 6,7-positions | 65–85% | High selectivity, computational predictability |
Selectfluor™ | CH₃CN/H₂O | 3-position | 70–90% | Water compatibility, rapid kinetics |
N-Fluoro-2-pyridone | CH₂Cl₂, RT | 5,7-positions | 55–75% | Mild conditions |
Construction of the benzofuran core with acetic acid functionality at C-3 employs two principal strategies: Perkin-type condensation and transition metal-catalyzed cyclization. The classical Perkin approach involves condensation of fluorinated catechol derivatives with bromoacetic acid derivatives under acidic conditions, yielding the dihydrobenzofuran intermediate. Subsequent oxidative aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) furnishes the target compound in 45–60% overall yield [7].
Microwave-assisted cyclization significantly enhances efficiency in ester-to-acid conversion steps. Ethyl 2-(6,7-difluoro-1-benzofuran-3-yl)acetate undergoes hydrolysis under microwave irradiation (120°C, 20 min) with KOH/EtOH, achieving >95% conversion compared to 70–80% with conventional reflux (6 hours). This methodology reduces reaction times by 90% while eliminating decarboxylation side products [1] .
Intramolecular Friedel-Crafts alkylation provides an alternative route starting from 2-(2,3-difluorophenoxy)-acetaldehyde derivatives. Using BF₃·OEt₂ catalysis at –20°C, this method achieves 75% cyclization yield with minimal oligomerization. The acetic acid side chain is then introduced via Arbuzov reaction followed by hydrolysis, maintaining the integrity of fluorine substituents [4] [7].
Table 2: Cyclization Methods for Acetic Acid Side-Chain Installation
Method | Key Reagents/Conditions | Yield | Reaction Time | Advantages |
---|---|---|---|---|
Perkin Condensation | Catechol, BrCH₂CO₂H, H₂SO₄; DDQ | 45–60% | 18–24 h | Atom economy, no metal catalysts |
Microwave Hydrolysis | KOH/EtOH, 120°C, MW | >95% | 20 min | Rapid, high conversion |
Friedel-Crafts Alkylation | BF₃·OEt₂, –20°C | 75% | 2 h | Functional group tolerance |
Continuous flow technology addresses critical limitations in batch synthesis of 2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid, particularly exothermic decomposition during fluorination and cyclization steps. Microreactor systems enable precise temperature control (±1°C) during NFSI-mediated fluorination, suppressing polyfluorination byproducts that typically form above 75°C in batch reactors [1] [5]. A demonstrated flow configuration achieves 82% isolated yield at 10 g/hour throughput using residence times of 2 minutes—10-fold shorter than batch processing [1].
For the final hydrolysis step, segmented gas-liquid flow reactors with immobilized lipase catalysts (Candida antarctica Lipase B) facilitate continuous ester cleavage. Supercritical CO₂ acts as both transport medium and acidifying agent, yielding 98% pure product without aqueous workup. This approach eliminates solvent waste and reduces downstream purification costs by 40% compared to traditional alkaline hydrolysis [5].
Purification of 2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid exploits its crystalline nature, with direct crystallization providing superior purity over chromatographic methods. The compound follows a non-classical crystallization mechanism involving three stages: (1) precursor densification, (2) early ordering, and (3) concurrent morphology evolution [4]. Optimal solvents include ethyl acetate/n-heptane (1:5 v/v), yielding needle-like crystals with 99.5% purity by HPLC after two recrystallizations. This process removes residual fluorination catalysts (Pd < 5 ppm) and regioisomeric impurities to undetectable levels [4].
Chromatographic challenges arise from the compound's carboxylic acid functionality, which causes tailing on silica gel. Derivatization as the methyl ester enables efficient silica gel purification (hexane/EtOAc 4:1), but subsequent hydrolysis reduces overall yield by 15–20%. Alternatively, reverse-phase C18 columns with methanol/water/acetic acid (60:39:1) resolve impurities but incur 3-fold higher solvent costs than crystallization [1].
Solvent selection criteria for crystallization:
Table 3: Purification Performance Comparison
Method | Purity | Recovery Yield | Cost (USD/kg) | Key Limitations |
---|---|---|---|---|
Ethyl Acetate/Heptane Crystallization | 99.5% | 85% | 120 | Polymorphism risk |
Silica Gel Chromatography | 98.0% | 72% | 650 | Tailing, derivatization needed |
Reverse-Phase HPLC | 99.8% | 68% | 2,100 | Solvent consumption, scale limitations |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9